molecular formula C21H31N5O2S2 B3045612 Acetamide, 2-[[5-[4-(2-methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)- CAS No. 1105197-83-8

Acetamide, 2-[[5-[4-(2-methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)-

Cat. No.: B3045612
CAS No.: 1105197-83-8
M. Wt: 449.6
InChI Key: MSGBEGCJMOMTOA-UHFFFAOYSA-N
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Description

The compound Acetamide, 2-[[5-[4-(2-methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)- is a structurally complex molecule featuring:

  • A 1,3,4-thiadiazole core, known for its pharmacological relevance in medicinal chemistry .
  • A piperazine substituent at the 5-position of the thiadiazole ring, modified with a 2-methoxyphenyl group, which may influence receptor binding or pharmacokinetics .
  • A thioether linkage connecting the thiadiazole to an acetamide moiety, where the nitrogen atoms are substituted with isopropyl groups (N,N-bis(1-methylethyl)), enhancing lipophilicity and steric bulk .

This compound shares structural motifs with bioactive thiadiazole derivatives, which are often explored for analgesic, antipyretic, and antimicrobial activities . However, its unique substitution pattern distinguishes it from analogs, warranting detailed comparative analysis.

Properties

IUPAC Name

2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2S2/c1-15(2)26(16(3)4)19(27)14-29-21-23-22-20(30-21)25-12-10-24(11-13-25)17-8-6-7-9-18(17)28-5/h6-9,15-16H,10-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGBEGCJMOMTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501113299
Record name 2-[[5-[4-(2-Methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105197-83-8
Record name 2-[[5-[4-(2-Methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105197-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[5-[4-(2-Methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501113299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[[5-[4-(2-methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the reaction of hydrazinecarbothioamide with carbon disulfide to form a thiadiazole ring.

    Attachment of the Piperazine Ring: The thiadiazole ring is then reacted with 4-(2-methoxyphenyl)piperazine to form the desired intermediate.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with isopropylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[[5-[4-(2-methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Acetamide, 2-[[5-[4-(2-methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, 2-[[5-[4-(2-methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, while the thiadiazole ring may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Compounds for Comparison

Compound Name Substituents on Thiadiazole Piperazine Modification Acetamide Substituents Biological Activity/Notes
Target Compound 5-[4-(2-methoxyphenyl)-1-piperazinyl] 2-Methoxyphenyl N,N-bis(isopropyl) Hypothesized CNS activity due to piperazine moiety
Acetamide, 2-[[5-[4-(3,4-Dimethoxyphenylacetyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N-(5-methylisoxazol-3-yl)- () 5-[4-(3,4-dimethoxyphenylacetyl)-1-piperazinyl] 3,4-Dimethoxyphenylacetyl N-(5-methylisoxazol-3-yl) Increased electron-donating groups (dimethoxy) may enhance receptor affinity
2-{[5-(2-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-N-phenylacetamide () 5-(2-hydroxyphenyl) None N-phenyl Demonstrated analgesic activity in preclinical models
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () 5-phenyl None Trichloroethyl Structural intermediate in thiadiazole-triazine hybrids; X-ray crystallography data available

Critical Observations

Piperazine Modifications: The 2-methoxyphenyl group in the target compound contrasts with the 3,4-dimethoxyphenylacetyl group in . The latter’s extended conjugation and electron-rich aromatic system may improve binding to serotonin or dopamine receptors, whereas the 2-methoxy substitution in the target compound could alter steric interactions .

Acetamide Substituents :

  • The N,N-bis(isopropyl) groups in the target compound enhance lipophilicity (logP ~3.5 predicted) compared to the polar N-(5-methylisoxazol-3-yl) group in , which may reduce blood-brain barrier permeability .

Thiadiazole Core Variations: Replacement of the thioether linkage (target compound) with an amino group () reduces metabolic stability but improves water solubility .

Biological Activity

Acetamide, specifically the compound 2-[[5-[4-(2-methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)- , has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, focusing on various aspects such as antiviral, antibacterial, and neuroprotective effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiadiazole ring linked to a piperazine moiety and a methoxyphenyl group. Its molecular formula is C22H24N4O2SC_{22}H_{24}N_{4}O_{2}S with a CAS number of 497144-62-4 . Understanding its chemical properties is crucial for exploring its biological activities.

Antiviral Activity

Research indicates that derivatives of acetamide compounds exhibit significant antiviral properties. For instance, studies have shown that certain acetamide derivatives can inhibit HIV-1 transcription effectively.

Case Study: HIV-1 Inhibition

A study published in Antimicrobial Agents and Chemotherapy reported that novel acetamide derivatives demonstrated potent inhibition of HIV-1 Tat-mediated viral transcription. The most effective compound achieved an IC50 value of 0.35 μM , indicating strong antiviral activity against the virus .

Antibacterial Activity

Acetamide derivatives have also been tested for their antibacterial properties. They have shown efficacy against both Gram-positive and Gram-negative bacteria.

Data Table: Antibacterial Efficacy

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 μg/mL
Compound BEscherichia coli1.0 μg/mL
Compound CPseudomonas aeruginosa2.0 μg/mL

These results suggest that acetamide derivatives could serve as potential candidates for developing new antibacterial agents.

Neuroprotective Effects

Emerging evidence suggests that acetamide compounds may possess neuroprotective properties, making them candidates for treating neurodegenerative disorders.

Case Study: Neuroprotection

In vitro studies have demonstrated that certain acetamide derivatives can inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function. One derivative showed an IC50 value of 8.8 µM against AChE, indicating potential utility in Alzheimer's disease treatment .

The biological activities of acetamide compounds are attributed to their ability to interact with specific biological targets:

  • Antiviral Mechanism : Inhibition of viral transcription factors such as HIV-1 Tat.
  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and function.
  • Neuroprotective Mechanism : Inhibition of AChE and modulation of neurotransmitter levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, 2-[[5-[4-(2-methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)-
Reactant of Route 2
Reactant of Route 2
Acetamide, 2-[[5-[4-(2-methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N,N-bis(1-methylethyl)-

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